molecular formula C24H32O6 B13716140 Desonide-13C3

Desonide-13C3

Cat. No.: B13716140
M. Wt: 419.5 g/mol
InChI Key: WBGKWQHBNHJJPZ-ZVJGJQJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desonide-13C3 is a labeled analogue of Desonide, a low potency topical corticosteroid. Desonide has been widely used since the 1970s for treating various dermatological conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. The compound this compound is specifically labeled with carbon-13 isotopes, making it useful for various research applications, particularly in metabolic studies and pharmacokinetics.

Preparation Methods

The synthesis of Desonide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Desonide. The synthetic route typically starts with the precursor molecules that are enriched with carbon-13. The reaction conditions often involve specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions within the molecule. Industrial production methods for this compound are similar to those of other labeled compounds, involving stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Desonide-13C3, like its parent compound Desonide, undergoes various chemical reactions. These include:

    Oxidation: Desonide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert Desonide into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Desonide can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents. The major products formed from these reactions are often analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm the incorporation of carbon-13 isotopes.

Scientific Research Applications

Desonide-13C3 has a wide range of applications in scientific research:

    Chemistry: Used in stable isotope labeling studies to trace the metabolic pathways and understand the chemical transformations of Desonide.

    Biology: Helps in studying the biological fate of Desonide in various organisms, including its absorption, distribution, metabolism, and excretion.

    Medicine: Used in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of Desonide formulations.

    Industry: Employed in quality control and formulation development to ensure the consistency and efficacy of Desonide-containing products

Mechanism of Action

Desonide-13C3, like Desonide, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus. This complex then binds to specific genetic elements on the DNA, activating or repressing various genes involved in inflammatory responses . The primary molecular targets include phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Desonide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:

    Desonide: The parent compound, used widely in dermatology.

    Hydrocortisone: Another low potency corticosteroid with similar applications but different potency and side effect profiles.

    Prednisolone: A more potent corticosteroid used for systemic inflammatory conditions. The uniqueness of this compound lies in its ability to provide insights into the metabolic pathways and pharmacokinetics of Desonide through the use of carbon-13 labeling.

Properties

Molecular Formula

C24H32O6

Molecular Weight

419.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1+1,2+1,21+1

InChI Key

WBGKWQHBNHJJPZ-ZVJGJQJYSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C

Origin of Product

United States

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